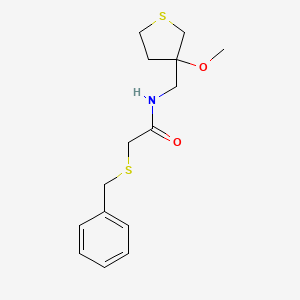

2-(benzylthio)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide

Description

2-(Benzylthio)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide is a heterocyclic acetamide derivative characterized by a benzylthio group (-S-CH₂-C₆H₅), a 3-methoxytetrahydrothiophene ring, and an acetamide linker. The compound’s structural uniqueness lies in the combination of a sulfur-containing tetrahydrothiophene ring and a benzylthio substituent, which may influence its physicochemical properties and biological activity .

Properties

IUPAC Name |

2-benzylsulfanyl-N-[(3-methoxythiolan-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2S2/c1-18-15(7-8-19-12-15)11-16-14(17)10-20-9-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHIQBJEEVQIOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSC1)CNC(=O)CSCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues in the Acetamide Family

The following table summarizes key structural analogs and their differences:

Key Observations :

- Core Heterocycles : The tetrahydrothiophene ring in the target compound may confer conformational flexibility and moderate polarity, contrasting with rigid thiadiazole or triazolo-pyridazin cores .

- Electronic Properties : Electron-withdrawing groups (e.g., Cl in ) or electron-donating groups (e.g., methoxy in the target compound) influence reactivity and binding interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(benzylthio)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting a thiol-containing precursor (e.g., benzyl mercaptan) with a chloroacetamide intermediate under basic conditions. For example, potassium carbonate in DMF facilitates the reaction at room temperature, monitored by TLC until completion . Yield optimization may require adjusting stoichiometry (1.5:1 molar ratio of electrophile to nucleophile) or using phase-transfer catalysts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product with >95% purity.

Q. How is structural characterization of this compound performed to confirm its identity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : H and C NMR to verify benzylthio (–SCHCH) and tetrahydrothiophene moieties. Key signals include δ ~3.7 ppm (methoxy group) and δ ~4.2 ppm (N–CH–) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 353.12).

- X-ray Crystallography : For crystalline derivatives, analyze intermolecular interactions (e.g., N–H⋯N hydrogen bonds stabilizing the lattice) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data across different assays?

- Methodological Answer : Discrepancies in activity (e.g., antimicrobial potency) may arise from assay conditions. Standardize protocols:

- Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify IC values.

- Controls : Include reference compounds (e.g., ciprofloxacin for antibacterial assays) .

- Mechanistic Studies : Use fluorescence quenching or SPR to validate target binding if in vitro/vivo results conflict .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to predict binding affinities to biological targets (e.g., bacterial enzymes or cancer-related kinases). Focus on key interactions: benzylthio groups may occupy hydrophobic pockets, while the tetrahydrothiophene ring influences steric accessibility .

- QSAR Analysis : Correlate substituent electronic properties (Hammett σ values) with activity data to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.